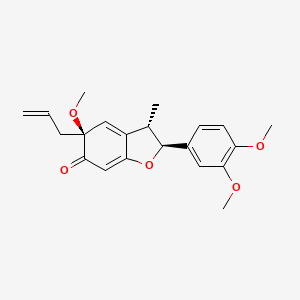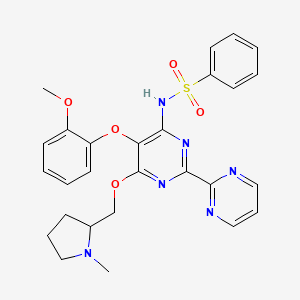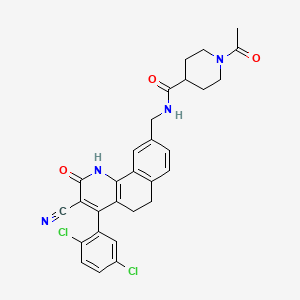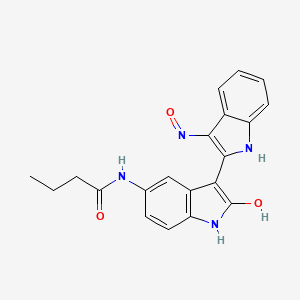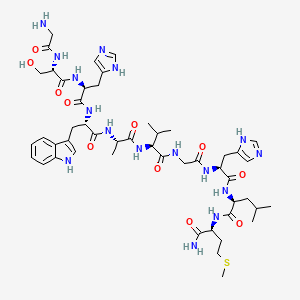
GRP20 C29, frog
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
GRP20–29, frog can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups .
Industrial Production Methods
Industrial production of GRP20–29, frog involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable, dry product .
化学反応の分析
Types of Reactions
GRP20–29, frog undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups suitable for SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with reduced thiols.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
GRP20–29, frog has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the gastrin-releasing peptide/bombesin system and its effects on cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including cancer research and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
GRP20–29, frog exerts its effects by binding to specific receptors in the gastrin-releasing peptide/bombesin system. This interaction activates downstream signaling pathways, leading to various physiological responses. The peptide primarily targets receptors on the surface of cells, triggering intracellular signaling cascades that regulate processes such as cell growth, differentiation, and secretion .
類似化合物との比較
Similar Compounds
Bombesin: Another peptide in the gastrin-releasing peptide/bombesin system, with similar physiological roles.
Neuromedin B: A peptide that also interacts with bombesin receptors but has distinct biological effects.
Gastrin-Releasing Peptide: A longer peptide that shares structural similarities with GRP20–29, frog.
Uniqueness
GRP20–29, frog is unique due to its specific amino acid sequence and its ability to be isolated from Xenopus. This peptide’s distinct structure allows it to interact with specific receptors and elicit unique physiological responses compared to other peptides in the same system .
特性
分子式 |
C49H72N16O11S |
|---|---|
分子量 |
1093.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C49H72N16O11S/c1-25(2)13-34(45(72)61-33(42(51)69)11-12-77-6)62-46(73)36(15-29-19-52-23-56-29)59-40(68)21-55-49(76)41(26(3)4)65-43(70)27(5)58-44(71)35(14-28-18-54-32-10-8-7-9-31(28)32)63-47(74)37(16-30-20-53-24-57-30)64-48(75)38(22-66)60-39(67)17-50/h7-10,18-20,23-27,33-38,41,54,66H,11-17,21-22,50H2,1-6H3,(H2,51,69)(H,52,56)(H,53,57)(H,55,76)(H,58,71)(H,59,68)(H,60,67)(H,61,72)(H,62,73)(H,63,74)(H,64,75)(H,65,70)/t27-,33-,34-,35-,36-,37-,38-,41-/m0/s1 |
InChIキー |
CDSKUMVQOSVSRF-FZIJYHEWSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)CN |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


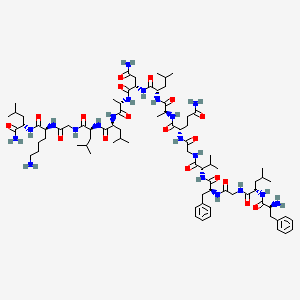
![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
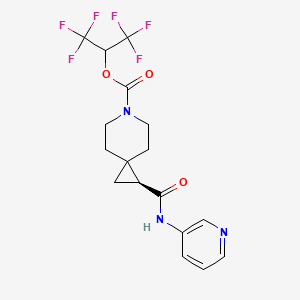
![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
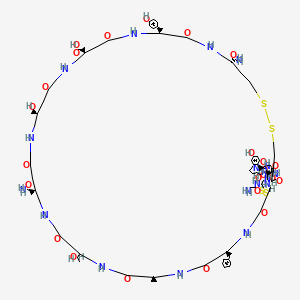
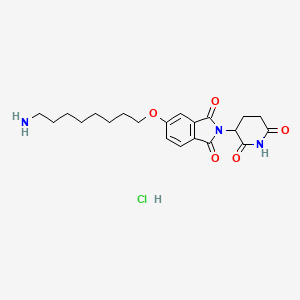
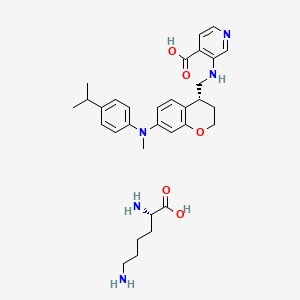
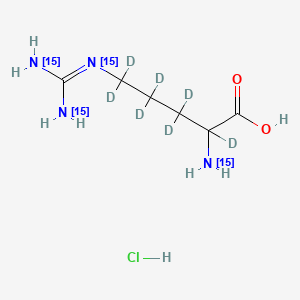
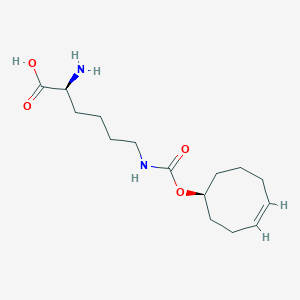
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
